N-(4-butylphenyl)cyclohexanecarboxamide
Description
N-(4-Butylphenyl)cyclohexanecarboxamide is a carboxamide derivative with the molecular formula C₁₇H₂₅NO and a molecular weight of 259.393 g/mol (monoisotopic mass: 259.193614) . Its structure features a cyclohexanecarboxamide group linked to a 4-butylphenyl substituent. Variants such as N-(4-sec-butylphenyl)cyclohexanecarboxamide (C₁₇H₂₅NO, MolPort-001-489-047) exist, where the butyl group adopts a branched (sec-butyl) configuration, influencing steric and electronic properties . The compound is synthesized via reactions involving cyclohexanecarbonyl chloride and substituted anilines under basic conditions, as seen in analogous carboxamide syntheses .
Properties
IUPAC Name |
N-(4-butylphenyl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c1-2-3-7-14-10-12-16(13-11-14)18-17(19)15-8-5-4-6-9-15/h10-13,15H,2-9H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVIOZCZYZWKGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-butylphenyl)cyclohexanecarboxamide typically involves the reaction of 4-butylaniline with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acid chloride. The general reaction scheme is as follows:
4-Butylaniline+Cyclohexanecarboxylic acid chloride→this compound+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
Types of Reactions: N-(4-butylphenyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group, using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
N-(4-butylphenyl)cyclohexanecarboxamide serves as a versatile building block in organic synthesis. Its structural features allow it to be modified or combined with other functional groups to create more complex molecules. This property is particularly beneficial in medicinal chemistry where the design of novel compounds is essential.
Reactivity and Functionalization
The compound can undergo various chemical transformations, such as oxidation and reduction, which can yield derivatives with different properties. For example, the oxidation of the phenyl group can lead to the formation of phenolic compounds, while reduction can produce primary amines. Such transformations are crucial for developing new materials and enhancing the functionality of existing compounds.
Biological Applications
Biochemical Probes
Research indicates that this compound may act as a biochemical probe in biological studies. Its ability to interact with specific molecular targets makes it suitable for investigating various biochemical pathways . This application is particularly relevant in drug discovery and development.
Therapeutic Potential
The compound has been explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects. Preliminary studies suggest that it may modulate signaling pathways involved in pain and inflammation, making it a candidate for further investigation as a drug for treating chronic pain conditions .
Medical Applications
Drug Development
Due to its unique structural characteristics, this compound is being studied for its potential use in drug formulations. Its interactions with biological receptors could lead to the development of new therapeutic agents targeting specific diseases.
Potential Side Effects and Toxicity Studies
As with any new compound, understanding the safety profile is crucial. Toxicological assessments are necessary to evaluate any adverse effects associated with its use, especially in therapeutic contexts. Studies focusing on its pharmacokinetics and toxicity are ongoing to ensure safety for potential human use .
Industrial Applications
Material Science
In industrial settings, this compound is being investigated for applications in material science. Its chemical properties allow it to be used in the development of new materials that require specific thermal or mechanical properties .
Consumer Products
The compound's cooling effects have been leveraged in consumer products such as oral care items and personal care formulations. It may serve as an additive that enhances sensory experiences in products like toothpaste or skin creams .
Case Study 1: Synthesis and Characterization
A study focused on synthesizing this compound revealed its potential as a precursor for more complex derivatives. The synthesis involved standard organic reactions followed by characterization using techniques like NMR and IR spectroscopy, confirming its structure and purity.
In vitro studies demonstrated that this compound exhibited significant inhibition of specific enzymes related to inflammatory pathways. This suggests its potential role as an anti-inflammatory agent, warranting further exploration in clinical settings.
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)cyclohexanecarboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites of target proteins, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Table 1: Substituent-Driven Properties of Cyclohexanecarboxamide Derivatives
- Thiourea Derivatives (H2L1-H2L9): These compounds, such as N-(4-chlorophenylcarbamothioyl)cyclohexanecarboxamide (H2L4), incorporate a thiourea (-NH-CS-NH-) bridge, enabling metal ion coordination via S and N donors. This property is absent in this compound, which lacks sulfur .
- Hydroxyphenyl Variants : The hydroxyl group in N-(4-hydroxyphenyl)cyclohexanecarboxamide (4a) improves aqueous solubility and hydrogen-bonding capacity, contrasting with the hydrophobic butyl group in the target compound .
Alkyl Chain Modifications
Table 2: Alkyl Chain Impact on Physicochemical Properties
- Branching Effects : Branched chains (e.g., sec-butyl in N-(4-sec-butylphenyl)cyclohexanecarboxamide) reduce crystallinity compared to linear alkyl chains due to steric hindrance .
Functional Group Additions
Crystallographic and Solid-State Behavior
- Crystal Packing : N-(Naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide (H2L9) forms intramolecular N–H···O and intermolecular N–H···S hydrogen bonds, stabilizing its crystal lattice. In contrast, this compound likely exhibits simpler packing due to the absence of sulfur .
- Disorder Phenomena: H2L9 exhibits molecular disorder in its crystal structure, a trait less common in simpler alkyl-substituted carboxamides .
Q & A
Q. What are the recommended methods for synthesizing N-(4-butylphenyl)cyclohexanecarboxamide, and how can purity be optimized?
The synthesis typically involves coupling cyclohexanecarboxylic acid derivatives with 4-butylphenylamine. A copper-catalyzed alkylation protocol (e.g., using secondary alkyl halides) has been reported for structurally similar compounds, yielding products with ~60-66% efficiency after column chromatography (hexane → 20% ethyl acetate/hexane). Key steps include:
- Reaction monitoring : Thin-layer chromatography (TLC) to track progress.
- Purification : Column chromatography and spectroscopic validation (¹H/¹³C NMR, IR) to confirm purity .
- Critical parameters : Stoichiometric excess of alkyl halide (2.0 mmol per 1.0 mmol acid) and controlled temperature to minimize side reactions.
Q. How is the structure of this compound characterized in experimental studies?
Structural confirmation relies on:
- Spectroscopy : ¹H NMR (e.g., δ 5.08 ppm for amide protons) and ¹³C NMR (e.g., δ 175.6 ppm for carbonyl carbons).
- Mass spectrometry : EI-MS to verify molecular ion peaks (e.g., m/z 225.3 for C₁₄H₂₇NO).
- FT-IR : Peaks at ~3276 cm⁻¹ (N-H stretch) and ~1635 cm⁻¹ (C=O stretch) .
Q. What are the documented biological activities of this compound?
Comparative studies show it exhibits lower analgesic activity than morpholine-containing analogs (e.g., N-[4-(2-phenylmorpholin-4-yl)butyl]cyclohexanecarboxamide). Its biological profile is attributed to the absence of electron-rich heterocycles, which reduces receptor-binding affinity .
Advanced Research Questions
Q. How do reaction conditions influence the chemical reactivity of this compound?
The compound’s amide group participates in hydrolysis under acidic/basic conditions, while the butylphenyl moiety may undergo electrophilic substitution. Key considerations:
- Oxidation : Requires strong agents like KMnO₄/CrO₃ but risks degrading the cyclohexane ring.
- Reduction : LiAlH₄ can reduce the amide to an amine, altering bioactivity.
- Substitution : Limited due to steric hindrance from the cyclohexane group .
Q. How can researchers resolve contradictions in reported biological data for this compound?
Discrepancies in bioactivity (e.g., cytotoxicity vs. anti-inflammatory effects) may arise from:
- Assay variability : Use standardized protocols (e.g., MTT assays for cytotoxicity, COX-2 inhibition for inflammation).
- Structural analogs : Compare with derivatives like N-(2-fluorophenyl)cyclohexanecarboxamide, where fluorine enhances cytotoxicity via hydrophobic interactions .
- Data normalization : Reference internal controls (e.g., IC₅₀ values against known inhibitors) .
Q. What computational and experimental approaches are used to study its molecular targets?
- Docking simulations : Predict binding to enzymes like cyclooxygenase (COX-2) or kinases.
- In vitro binding assays : Radioligand competition studies to measure Ki values.
- Metabolite profiling : LC-MS to identify degradation products impacting activity .
Methodological Recommendations
- For synthesis : Optimize copper catalysis and solvent polarity to enhance yield .
- For bioassays : Prioritize cell lines with high expression of target receptors (e.g., HT-29 for COX-2) .
- For structural analysis : Combine X-ray crystallography with DFT calculations to resolve conformational ambiguities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
